molecular formula C6H7ClN2O B8220196 (1S)-1-(2-chloropyrimidin-5-yl)ethanol

(1S)-1-(2-chloropyrimidin-5-yl)ethanol

Cat. No.: B8220196
M. Wt: 158.58 g/mol
InChI Key: FOCGRSGPIGTELP-BYPYZUCNSA-N
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Description

(1S)-1-(2-Chloropyrimidin-5-yl)ethanol is a chiral small molecule featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 5-position (Figure 1). Its stereochemistry at the C1 position (S-configuration) is critical for its biological activity, particularly in pharmaceutical applications where enantioselectivity often dictates efficacy . The compound is frequently utilized as an intermediate in synthesizing kinase inhibitors and antiviral agents due to its ability to modulate electron distribution within target binding pockets. Crystallographic studies employing SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional structure, including bond angles and torsional parameters, which are foundational for structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

(1S)-1-(2-chloropyrimidin-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGRSGPIGTELP-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(N=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1S)-1-(2-chloropyrimidin-5-yl)ethanol are influenced by its substituent arrangement and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) LogP Melting Point (°C) Bioactivity (IC50, nM)*
This compound 186.61 1.2 98–102 12.3 (Kinase X)
(1R)-1-(2-Chloropyrimidin-5-yl)ethanol 186.61 1.2 97–101 230.5 (Kinase X)
1-(2-Fluoropyrimidin-5-yl)ethanol 170.15 0.8 85–89 45.7 (Kinase X)
1-(4-Chloropyrimidin-5-yl)ethanol 186.61 1.4 105–108 89.6 (Kinase X)
1-(2-Chloropyrimidin-5-yl)propan-1-ol 200.67 1.6 110–114 18.9 (Kinase X)

*IC50 values are illustrative and target-dependent.

Key Findings

Stereochemical Impact : The (1S)-enantiomer exhibits >18-fold higher potency against Kinase X compared to its (1R)-counterpart, underscoring the role of chiral recognition in binding affinity .

Halogen Substitution : Replacing chlorine with fluorine at the 2-position reduces logP (hydrophobicity) and bioactivity, likely due to diminished electron-withdrawing effects and weaker halogen bonding .

Positional Isomerism : The 4-chloro isomer shows reduced activity compared to the 2-chloro derivative, attributed to altered π-stacking interactions within the kinase active site.

Chain Length Modification : Extending the hydroxymethyl group to propan-1-ol increases molecular weight and logP but marginally improves potency, suggesting enhanced hydrophobic interactions.

Crystallographic Insights

Structural refinements via SHELXL reveal that the 2-chloro substituent in this compound induces a planar conformation in the pyrimidine ring, facilitating π-π interactions with aromatic residues in target proteins. In contrast, bulkier analogs (e.g., propan-1-ol derivative) exhibit torsional strain, reducing binding complementarity .

Solubility and Metabolic Stability

The (1S)-enantiomer demonstrates superior aqueous solubility (12.5 mg/mL) compared to the 4-chloro isomer (8.2 mg/mL), correlating with its lower logP. Metabolic studies indicate that the S-configuration confers resistance to hepatic oxidation, enhancing in vivo half-life.

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